What is Methyl tetradecanoate-D27 and its chemical properties
What is Methyl tetradecanoate-D27 and its chemical properties
An in-depth examination of the chemical properties and applications of Methyl Tetradecanoate-D27, a crucial tool in quantitative mass spectrometry-based research and drug development.
Introduction
Methyl tetradecanoate-D27 is the deuterated form of methyl myristate, the methyl ester of myristic acid (tetradecanoic acid).[1] In this isotopic variant, 27 hydrogen atoms on the fatty acid chain have been replaced with deuterium. This stable isotope labeling makes it an invaluable internal standard for the precise quantification of its non-labeled counterpart, myristic acid methyl ester, in complex biological matrices using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Its near-identical chemical and physical properties to the endogenous analyte, combined with its distinct mass shift, allow for accurate correction of variations that can occur during sample preparation and analysis.
Chemical and Physical Properties
Methyl tetradecanoate-D27 is characterized by its high isotopic purity. The following table summarizes its key chemical and physical properties.
| Property | Value | Reference |
| Chemical Name | methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate | [2] |
| Synonyms | Myristic acid methyl ester-D27, Methyl Myristate-D27 | [2] |
| CAS Number | 434349-93-6 | [2] |
| Molecular Formula | C₁₅H₃D₂₇O₂ | [2] |
| Molecular Weight | 269.56 g/mol | [2] |
| Appearance | Neat oil | [4] |
| Purity | ≥98% | [5] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₂₇) | [4] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (30 mg/ml) | [4] |
| Storage | Store at -20°C for long-term stability (≥ 4 years) | [4] |
Synthesis
While specific, detailed protocols for the commercial synthesis of Methyl tetradecanoate-D27 are proprietary, the general approach involves the esterification of perdeuterated myristic acid with methanol. The synthesis of deuterated fatty acids can be achieved through methods such as H/D exchange reactions using deuterium oxide (D₂O) as the deuterium source and a metal catalyst.
A plausible synthetic route is illustrated in the diagram below.
Caption: General synthesis workflow for Methyl Tetradecanoate-D27.
Applications in Research and Drug Development
The primary application of Methyl tetradecanoate-D27 is as an internal standard in quantitative analytical methods.[1][2]
Quantification of Myristic Acid and its Esters
Myristic acid is a saturated fatty acid with various biological roles, and its levels can be indicative of certain metabolic states or diseases. Accurate quantification of myristic acid and its esters in biological samples such as plasma, serum, tissues, and cell cultures is crucial for lipidomic studies. Methyl tetradecanoate-D27 serves as an ideal internal standard for this purpose due to its similar extraction and ionization efficiencies to the endogenous analyte, while being distinguishable by its higher mass.
Experimental Protocols
The following sections provide a generalized experimental protocol for the use of Methyl tetradecanoate-D27 as an internal standard for the quantification of myristic acid methyl ester in biological samples using GC-MS.
Sample Preparation and Lipid Extraction
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Sample Collection: Collect biological samples (e.g., 100 µL of plasma).
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Internal Standard Spiking: Add a known amount of Methyl tetradecanoate-D27 (e.g., 10 µL of a 1 mg/mL solution in hexane) to the sample.
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Lipid Extraction: Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, which typically involves a chloroform/methanol mixture.
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Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
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Collection: Carefully collect the organic phase containing the lipids.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters.
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Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen.
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Methylation: Add a methylation reagent, such as 14% boron trifluoride in methanol (BF₃-methanol).
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Incubation: Heat the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.
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Extraction of FAMEs: After cooling, add water and a nonpolar solvent like hexane to extract the FAMEs.
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Final Preparation: Collect the hexane layer containing the FAMEs and evaporate to a small volume for GC-MS analysis.
GC-MS Analysis
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Injection: Inject an aliquot of the FAMEs extract onto a suitable GC column (e.g., a polar capillary column).
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Separation: Use a temperature gradient program to separate the different FAMEs based on their boiling points and polarity.
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Mass Spectrometry Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to detect and quantify the specific ions corresponding to myristic acid methyl ester and Methyl tetradecanoate-D27.
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Myristic Acid Methyl Ester (Analyte): Monitor characteristic ions (e.g., m/z 242 [M]⁺, 74).
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Methyl Tetradecanoate-D27 (Internal Standard): Monitor the corresponding shifted ions (e.g., m/z 269 [M]⁺).
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Quantification: Calculate the concentration of myristic acid methyl ester in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-labeled standard.
The following diagram illustrates the general workflow for using Methyl tetradecanoate-D27 as an internal standard.
Caption: General workflow for quantification using Methyl Tetradecanoate-D27.
Conclusion
Methyl tetradecanoate-D27 is a high-purity, stable isotope-labeled compound that is essential for the accurate and precise quantification of myristic acid methyl ester in complex biological samples. Its use as an internal standard in GC-MS and LC-MS methodologies is a cornerstone of reliable lipidomic analysis, contributing significantly to research in metabolism, disease biomarker discovery, and drug development. The methodologies outlined in this guide provide a framework for the effective application of this critical analytical tool.
